N-(4-ethoxyphenyl)-9-ethyl-9H-purin-6-amine
Description
N-(4-ethoxyphenyl)-9-ethyl-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of an ethoxyphenyl group attached to the purine ring, which imparts unique chemical and biological properties. Purine derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Properties
Molecular Formula |
C15H17N5O |
|---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-9-ethylpurin-6-amine |
InChI |
InChI=1S/C15H17N5O/c1-3-20-10-18-13-14(16-9-17-15(13)20)19-11-5-7-12(8-6-11)21-4-2/h5-10H,3-4H2,1-2H3,(H,16,17,19) |
InChI Key |
ATNUDLYJYDMSKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-9-ethyl-9H-purin-6-amine typically involves the reaction of 4-ethoxyaniline with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as recrystallization or column chromatography, to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-9-ethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated purine derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-9-ethyl-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other purine-binding proteins.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include the inhibition of kinase activity and the disruption of purine metabolism .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
Etonitazene: A synthetic opioid with structural similarities to N-(4-ethoxyphenyl)-9-ethyl-9H-purin-6-amine.
Uniqueness
This compound is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Unlike phenacetin, which is primarily used for its analgesic effects, this compound is explored for its potential in antiviral and anticancer therapies. Additionally, its structural similarity to etonitazene highlights its potential as a lead compound in the development of novel therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
